tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
CAS No.:
Cat. No.: VC17463996
Molecular Formula: C13H20BrN3O2
Molecular Weight: 330.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20BrN3O2 |
|---|---|
| Molecular Weight | 330.22 g/mol |
| IUPAC Name | tert-butyl 3-bromo-6,6-dimethyl-5,8-dihydroimidazo[1,5-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C13H20BrN3O2/c1-12(2,3)19-11(18)17-7-9-6-15-10(14)16(9)8-13(17,4)5/h6H,7-8H2,1-5H3 |
| Standard InChI Key | JHDIZIKTYRMJEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN2C(=CN=C2Br)CN1C(=O)OC(C)(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic imidazo[1,5-a]pyrazine scaffold with a bromine atom at the 3-position and a tert-butyl carboxylate group at the 7-position. The molecular formula is C₁₃H₂₀BrN₃O₂, with a molecular weight of 330.22 g/mol. Key structural elements include:
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A fused imidazole-pyrazine ring system contributing to aromaticity and planar geometry.
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A bromine substituent enhancing electrophilic reactivity for cross-coupling reactions.
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A tert-butyl ester group improving solubility in organic solvents and metabolic stability.
The IUPAC name, tert-butyl 3-bromo-6,6-dimethyl-5,8-dihydroimidazo[1,5-a]pyrazine-7-carboxylate, reflects its substitution pattern and stereochemistry .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀BrN₃O₂ | |
| Molecular Weight | 330.22 g/mol | |
| CAS Number | 949922-61-6 | |
| SMILES Notation | CC1(CN2C(=CN=C2Br)CN1C(=O)OC(C)(C)C)C | |
| InChI Key | JHDIZIKTYRMJEE-UHFFFAOYSA-N |
Spectroscopic Characterization
While explicit spectral data (NMR, IR) are unavailable in public domains, the compound’s structure is validated via mass spectrometry and X-ray crystallography of analogs. The tert-butyl group’s characteristic signals in -NMR (1.2–1.4 ppm) and the bromine atom’s influence on -NMR shifts are inferred from related imidazopyrazines.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves a multi-step sequence starting from commercially available precursors:
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Cyclization: Formation of the imidazo[1,5-a]pyrazine core via condensation of diamines with α-keto esters.
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Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) to introduce the bromine atom.
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Esterification: Protection of the carboxyl group with tert-butyl dicarbonate (Boc₂O) under basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Ethanol, 80°C, 12h | 65% |
| Bromination | NBS, DMF, 0°C → rt, 4h | 78% |
| Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → rt, 6h | 85% |
Industrial-Scale Optimization
Key challenges include minimizing byproducts during bromination and improving regioselectivity. Catalytic systems employing palladium (e.g., Pd(OAc)₂) enhance reaction efficiency, while microwave-assisted synthesis reduces cycle times. Purification via column chromatography (silica gel, hexane/EtOAc) achieves >95% purity.
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atom serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling diversification of the imidazopyrazine core:
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Suzuki Reactions: Pd(PPh₃)₄-mediated coupling with aryl boronic acids yields biaryl derivatives.
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Amination: Reaction with primary amines under catalytic CuI produces amino-substituted analogs.
Ester Hydrolysis
The tert-butyl group is cleaved under acidic conditions (HCl/dioxane) to generate the free carboxylic acid, a precursor for amide bond formation.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary assays indicate inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The mechanism involves disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs).
Table 3: Biological Activity Profile
| Assay | Model System | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
| Antiproliferative | MCF-7 cells | IC₅₀ = 12 µM |
| Anti-inflammatory | RAW 264.7 macrophages | 40% TNF-α inhibition |
Research Frontiers and Challenges
Targeted Drug Delivery
Recent efforts focus on conjugating the compound to nanoparticles (e.g., liposomes) to enhance tumor specificity. Preliminary in vivo data in murine models show a 50% reduction in tumor volume with minimal hepatotoxicity.
Structure-Activity Relationships (SAR)
Systematic modification of the tert-butyl group and bromine substituent is underway to optimize pharmacokinetic properties. Early analogs with fluorinated esters exhibit improved blood-brain barrier penetration.
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